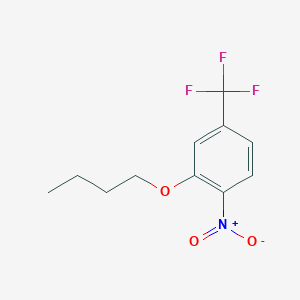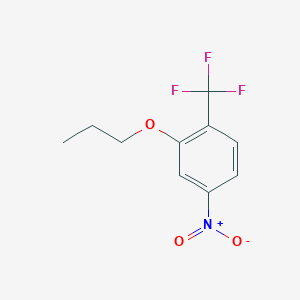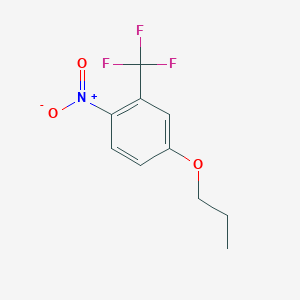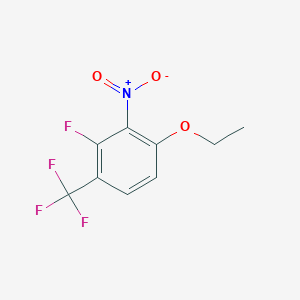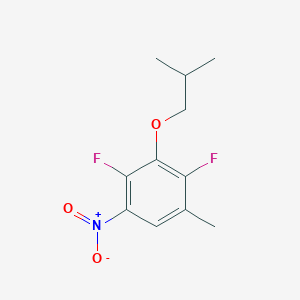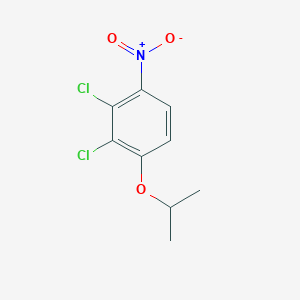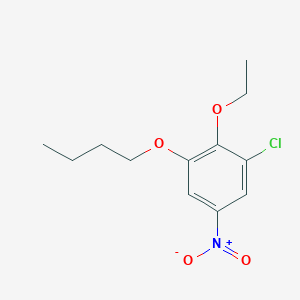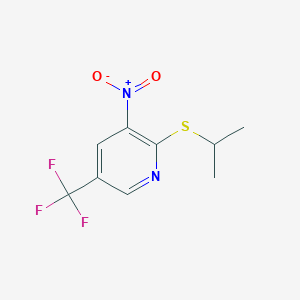
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of nitro-substituted pyridines. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the pyridine ring.
Thioether Formation: Substitution reaction to introduce the propan-2-ylsulfanyl group.
Trifluoromethylation: Addition of the trifluoromethyl group.
Each step requires specific reagents and conditions, such as nitrating agents (e.g., nitric acid), sulfur-containing compounds (e.g., thiols), and trifluoromethylating agents (e.g., trifluoromethyl iodide).
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the production of agrochemicals or materials with specific properties.
作用机制
The mechanism of action for compounds like 3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-Nitro-5-(trifluoromethyl)pyridine: Lacks the sulfanyl group.
2-(Propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine: Lacks the nitro group.
3-Nitro-2-(methylsulfanyl)-5-(trifluoromethyl)pyridine: Has a methyl instead of propan-2-yl group.
Uniqueness
3-Nitro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the nitro, sulfanyl, and trifluoromethyl groups can influence its reactivity, stability, and interactions with other molecules.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
属性
IUPAC Name |
3-nitro-2-propan-2-ylsulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c1-5(2)17-8-7(14(15)16)3-6(4-13-8)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXKFPJLLBPMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
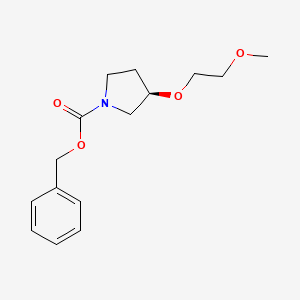
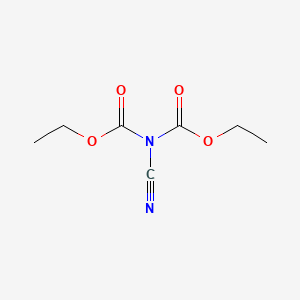
![(3R,4R)-1-Boc-3,4-bis[(methylsulfonyl) oxy]pyrrolidine](/img/structure/B8030733.png)
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/structure/B8030754.png)
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8030755.png)
![N-[(3-Nitrophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B8030772.png)
![2-(cyclopentylamino)-1-[(2S)-2-nitropyrrolidin-1-yl]ethan-1-one](/img/structure/B8030778.png)
